molecular formula C10H11FO2 B3178430 Ethyl 5-fluoro-2-methylbenzoate CAS No. 56427-66-8

Ethyl 5-fluoro-2-methylbenzoate

Cat. No. B3178430
CAS RN: 56427-66-8
M. Wt: 182.19 g/mol
InChI Key: YHLOQCFVXBQZIK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and an ester group . The InChI code for this compound is 1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 182.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis of Antitumor Derivatives: Ethyl 5-fluoro-2-methylbenzoate has been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against liver cancer ((J. Xiong et al., 2009)).
  • Potential in Antitumor Agents: Fluorinated benzothiazole analogues, where this compound can be a component, have shown potent cytotoxicity in specific breast cancer cell lines, highlighting their potential as antitumor agents ((I. Hutchinson et al., 2001)).

Chemical Synthesis and Characterization

  • Role in Organic Synthesis: The compound has been used in the synthesis of various organic molecules, such as thiazole-5-carboxylate esters and other pharmacologically active derivatives ((M. Fong et al., 2004); (N. Chapman et al., 1971)).
  • Involvement in Chemiluminescent Reactions: It's used in the study of chemiluminescent reactions, providing insights into the thermal instability and reactivity of certain peroxides ((L. F. M. L. Ciscato et al., 2014)).

Biological Mechanisms and Effects

  • Impact on Cellular Processes: Studies have shown that fluorinated benzothiazoles, which can include this compound, induce DNA damage and cell cycle arrest in certain cancer cells, pointing to a mechanism for their antitumor effects ((V. Trapani et al., 2003)).
  • Applications in Drug Synthesis: It is also utilized in the synthesis of various drug analogs, highlighting its versatility in pharmaceutical research ((S. Rádl et al., 1991)).

Mechanism of Action

properties

IUPAC Name

ethyl 5-fluoro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLOQCFVXBQZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022331
Record name Ethyl 5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56427-66-8
Record name Ethyl 5-fluoro-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56427-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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